N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15176570
InChI: InChI=1S/C16H14ClN5O3/c1-24-14-8-15(25-2)13(7-12(14)17)19-16(23)10-4-3-5-11(6-10)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)
SMILES:
Molecular Formula: C16H14ClN5O3
Molecular Weight: 359.77 g/mol

N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15176570

Molecular Formula: C16H14ClN5O3

Molecular Weight: 359.77 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C16H14ClN5O3
Molecular Weight 359.77 g/mol
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C16H14ClN5O3/c1-24-14-8-15(25-2)13(7-12(14)17)19-16(23)10-4-3-5-11(6-10)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)
Standard InChI Key XSJJQARNHXHGPA-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3)Cl)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(5-Chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide features a benzamide backbone substituted at the meta position with a tetrazole ring and an N-linked 5-chloro-2,4-dimethoxyphenyl group. The molecular formula is C₁₇H₁₅ClN₅O₃, with a calculated molecular weight of 396.79 g/mol . Key structural elements include:

  • Benzamide core: Provides a planar aromatic system enabling π-π stacking interactions with biological targets.

  • Tetrazole ring (1H-tetrazol-1-yl): A nitrogen-rich heterocycle known for its metabolic stability and hydrogen-bonding capacity, often used as a bioisostere for carboxylic acids.

  • 5-Chloro-2,4-dimethoxyphenyl group: Electron-withdrawing (Cl) and electron-donating (OCH₃) substituents modulate electronic properties and lipophilicity.

Table 1: Comparative Structural Data for Benzamide-Tetrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Tetrazole Position
N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamideC₁₆H₁₅N₅O₃325.32Ortho (2)
N-(5-chloro-2,4-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamideC₁₇H₁₅ClN₅O₃396.79Meta (3)
4-chloro-N-(2,4-dimethoxyphenyl)-3-(phenylsulfamoyl)benzamideC₂₁H₁₉ClN₂O₅S446.90N/A

Data sourced from PubChem entries .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for the title compound is unavailable, analogs suggest characteristic signals:

  • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ 3.7–3.9 ppm), and tetrazole NH (δ 10.2–10.5 ppm).

  • IR Spectroscopy: Strong absorption bands for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹).

Synthetic Approaches and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential functionalization of benzamide precursors:

  • Benzamide formation: Coupling 3-(1H-tetrazol-1-yl)benzoic acid with 5-chloro-2,4-dimethoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt).

  • Tetrazole introduction: Cycloaddition of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction) .

Critical Reaction Parameters

  • Temperature: Tetrazole formation requires elevated temperatures (80–100°C) .

  • Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Table 2: Yield Optimization for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Amide couplingEDC, HOBt, DMF, RT, 24h65–70≥95%
Tetrazole cyclizationNaN₃, NH₄Cl, DMF, 100°C, 48h50–55≥90%

Adapted from methodologies in .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • logP: Predicted value of 2.8 (ALOGPS) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Aqueous solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) for in vivo studies.

Metabolic Stability

Tetrazole rings resist oxidative metabolism, while methoxy groups may undergo O-demethylation via cytochrome P450 enzymes (CYP3A4/2D6) .

Challenges and Future Directions

Synthetic Scalability

  • Cost of raw materials: 5-Chloro-2,4-dimethoxyaniline (≈$320/g) necessitates alternative routes .

  • Tetrazole regioselectivity: Risk of 2H-tetrazole isomer formation requires careful reaction monitoring.

Therapeutic Development

  • Toxicity profiling: Acute oral LD₅₀ in rodents remains uncharacterized.

  • Formulation strategies: Nanoencapsulation (liposomes, polymeric nanoparticles) could enhance bioavailability.

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